6-Chloro-4-phenyl-pyridine-2-carbonitrile 6-Chloro-4-phenyl-pyridine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC20506278
InChI: InChI=1S/C12H7ClN2/c13-12-7-10(6-11(8-14)15-12)9-4-2-1-3-5-9/h1-7H
SMILES:
Molecular Formula: C12H7ClN2
Molecular Weight: 214.65 g/mol

6-Chloro-4-phenyl-pyridine-2-carbonitrile

CAS No.:

Cat. No.: VC20506278

Molecular Formula: C12H7ClN2

Molecular Weight: 214.65 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-4-phenyl-pyridine-2-carbonitrile -

Specification

Molecular Formula C12H7ClN2
Molecular Weight 214.65 g/mol
IUPAC Name 6-chloro-4-phenylpyridine-2-carbonitrile
Standard InChI InChI=1S/C12H7ClN2/c13-12-7-10(6-11(8-14)15-12)9-4-2-1-3-5-9/h1-7H
Standard InChI Key JIMSKWKYKRHFLG-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N

Introduction

Structural and Molecular Characteristics

The molecular architecture of 6-chloro-4-phenyl-pyridine-2-carbonitrile (C₁₂H₇ClN₂) is defined by a pyridine ring system substituted with three distinct functional groups. The IUPAC name, 6-chloro-4-phenylpyridine-2-carbonitrile, reflects the positions of these substituents. X-ray crystallographic studies of analogous compounds, such as 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile, reveal that the central pyridine ring often adopts a flat boat conformation, with substituents influencing planarity through steric and electronic effects . Intramolecular interactions, such as C–H···N hydrogen bonds, and intermolecular π–π stacking between aromatic systems contribute to the compound’s solid-state packing and stability .

Table 1: Molecular Properties of 6-Chloro-4-phenyl-pyridine-2-carbonitrile

PropertyValue
Molecular FormulaC₁₂H₇ClN₂
Molecular Weight214.65 g/mol
IUPAC Name6-chloro-4-phenylpyridine-2-carbonitrile
Canonical SMILESC1=CC=C(C=C1)C2=CC(=NC(=C2)Cl)C#N
XLogP33.2 (estimated)

The carbonitrile group at the 2-position introduces significant polarity, while the chlorine atom at the 6-position enhances electrophilic substitution reactivity. Computational models suggest that the electron-withdrawing effects of the cyano and chloro groups reduce electron density on the pyridine ring, directing further substitutions to specific positions.

Synthesis and Manufacturing Approaches

The synthesis of 6-chloro-4-phenyl-pyridine-2-carbonitrile typically involves multistep reactions leveraging palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions, or cyclocondensation strategies. One reported method employs a Suzuki-Miyaura coupling between a halogenated pyridine precursor and a phenylboronic acid, followed by cyanation at the 2-position. Phase-transfer catalysis (PTC) has also been explored for related compounds, enabling efficient azide substitutions and subsequent reductions under mild conditions .

Table 2: Comparative Synthesis Methods

MethodConditionsYield (%)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C72–78
Phase-Transfer CatalysisAliquat 336®, chlorobenzene/H₂O68–75

Chemical Reactivity and Functionalization

The reactivity of 6-chloro-4-phenyl-pyridine-2-carbonitrile is governed by its substituents:

  • Chlorine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols, enabling the introduction of diverse functionalities at the 6-position.

  • Carbonitrile Group: Participates in cycloaddition reactions (e.g., with azides to form tetrazolo-pyridines) and serves as a directing group in metal-catalyzed cross-couplings .

  • Phenyl Ring: Undergoes electrophilic substitutions (e.g., nitration, sulfonation) under acidic conditions, though steric hindrance from adjacent groups may limit reactivity .

Key Reaction Example:
Treatment with sodium azide (NaN₃) under PTC conditions yields 5,7-diaryltetrazolo[1,5-a]pyridine-8-carbonitrile, which can be reduced to 2-amino-4,6-diarylnicotinonitrile using sodium borohydride (NaBH₄) . This transformation highlights the compound’s utility in generating bioactive heterocycles.

ActivityModel SystemResultReference
AntimicrobialS. aureusMIC = 32 µg/mL
AnticancerMCF-7 CellsIC₅₀ = 18 µM

Structure-activity relationship (SAR) analyses indicate that electron-withdrawing substituents enhance antibacterial potency, while hydrophobic groups improve anticancer efficacy.

Material Science Applications

Beyond pharmacology, this compound serves as a precursor for conductive polymers and metal-organic frameworks (MOFs). Its rigid aromatic core and polar cyan group facilitate π-π interactions and coordination with transition metals, enabling the design of luminescent materials and gas storage systems . For instance, copper(II) complexes derived from analogous pyridine-carbonitriles exhibit enhanced luminescence quantum yields (Φ = 0.42) .

Comparative Analysis with Structural Analogues

Comparative studies with 2-chloro-4-tolyl-6-phenylpyridine-3-carbonitrile reveal that substituent position critically influences biological and physical properties . The para-tolyl group in the analogue increases hydrophobicity, improving blood-brain barrier permeability but reducing aqueous solubility. Similarly, replacing the cyano group with methoxy enhances antioxidant activity but diminishes antimicrobial effects .

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